![molecular formula C12H7BrClN3 B2563197 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine CAS No. 19601-74-2](/img/structure/B2563197.png)

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Descripción general

Descripción

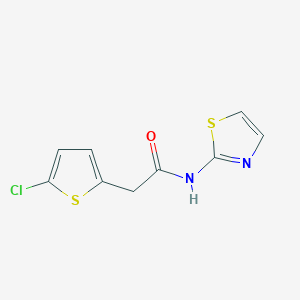

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Aplicaciones Científicas De Investigación

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.

Safety and Hazards

Direcciones Futuras

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods provide a basis for future research and development of new synthetic protocols for the eco-friendly, metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the synthesis of inhibitors of plasmodium falciparum calcium-dependent protein kinase 1 (pfcdpk1) .

Mode of Action

Based on its structural similarity to other imidazopyridazine compounds, it may interact with its targets by binding to amines and activated aryl boronic acids .

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of inhibitors of plasmodium falciparum calcium-dependent protein kinase 1 (pfcdpk1), suggesting that it may affect pathways related to calcium signaling .

Pharmacokinetics

It is known that the compound is solid at room temperature , which may affect its bioavailability.

Result of Action

It has been shown that similar compounds can inhibit cancer cell growth in vitro and in vivo .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Análisis Bioquímico

Biochemical Properties

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with calcium-dependent protein kinase 1 (PfCDPK1) from Plasmodium falciparum, a key enzyme involved in the parasite’s life cycle . The interaction between this compound and PfCDPK1 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. This inhibition disrupts the parasite’s cellular processes, making the compound a potential candidate for antimalarial drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . The mechanism behind these effects involves the disruption of cell signaling pathways, particularly those related to cell survival and proliferation. This compound has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in reduced energy production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For instance, the compound binds to the active site of PfCDPK1, preventing substrate binding and subsequent enzymatic activity . This binding interaction is facilitated by the bromine and chlorine atoms, which form specific interactions with amino acid residues in the enzyme’s active site. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, with no significant development of resistance observed over multiple cell culture passages.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. In rodent models, low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant adverse effects . At higher doses, this compound can induce toxicity, manifesting as weight loss, organ damage, and altered hematological parameters. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, facilitated by enzymes such as cytochrome P450 oxidases and glutathione S-transferases . These metabolic reactions result in the formation of various metabolites, which are subsequently excreted through the urine and feces. The interaction of this compound with these metabolic enzymes can also influence the levels of other endogenous metabolites, potentially affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux across cellular membranes . Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and proteins involved in cellular metabolism and stress response . The targeting of this compound to these organelles is facilitated by specific targeting signals and post-translational modifications, such as phosphorylation and ubiquitination. These modifications help direct the compound to its site of action, enhancing its efficacy and specificity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective bromination and chlorination at the desired positions on the imidazo-pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines, dehalogenated derivatives, and coupled products with extended conjugation or additional functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

- 2-Phenylimidazo[1,2-b]pyridazine

- 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Uniqueness

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms on the imidazo-pyridazine ring, which imparts distinct reactivity and biological activity. This dual halogenation allows for selective functionalization and enhances its potential as a versatile intermediate in synthetic chemistry and drug development.

Propiedades

IUPAC Name |

3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3/c13-12-11(8-4-2-1-3-5-8)15-10-7-6-9(14)16-17(10)12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKMKGRDUJJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2563115.png)

![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)

![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)

![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)

![N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2563122.png)

![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2563124.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine](/img/structure/B2563126.png)

![7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2563127.png)

![2-Methyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2563134.png)

![2-Chloro-5-{[4-(2,2,2-trifluoroethyl)piperidin-1-yl]methyl}pyrazine](/img/structure/B2563136.png)